6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile
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Overview
Description
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-keto ester under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, typically using 1-methylpiperazine as the nucleophile.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, often using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.
Industry: Utilized in the development of fluorescent probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death. The fluorine atom enhances the compound’s binding affinity to the target enzymes, increasing its antibacterial efficacy.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a different piperazine ring substitution.
Uniqueness
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the carbonitrile group, in particular, may offer unique reactivity and binding characteristics compared to other fluoroquinolones.
Properties
IUPAC Name |
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-19-3-5-21(6-4-19)15-8-14-12(7-13(15)17)16(22)11(9-18)10-20(14)2/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAAEKDEOHANRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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